[(2S)-2-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate
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Overview
Description
The compound “[(2S)-2-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopenta[a]phenanthrene core, which is characteristic of many biologically active steroids, and a sulfonylcarbamate group, which is often associated with pharmacological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent attachment of the sulfonylcarbamate group. Typical synthetic routes may include:
Formation of the Cyclopenta[a]phenanthrene Core: This step might involve cyclization reactions, such as Diels-Alder reactions, followed by functional group modifications.
Attachment of the Sulfonylcarbamate Group: This step could involve the reaction of an appropriate sulfonyl chloride with a carbamate precursor under basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalytic processes, continuous flow reactors, and other advanced techniques to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halides (e.g., HCl, HBr) or nucleophiles (e.g., NaOH, NH₃).
Major Products
The major products formed from these reactions would depend on the specific functional groups present in the molecule and the reaction conditions used.
Scientific Research Applications
The compound may have various scientific research applications, including:
Chemistry: As a precursor or intermediate in the synthesis of other complex molecules.
Biology: As a probe or tool to study biological processes.
Medicine: Potential therapeutic applications due to its pharmacological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets and pathways involved. For example, if it acts as a drug, it may interact with specific receptors or enzymes in the body to exert its effects. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Steroids: Compounds with a similar cyclopenta[a]phenanthrene core.
Sulfonylcarbamates: Compounds with a similar sulfonylcarbamate group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C34H53NO7S |
---|---|
Molecular Weight |
619.9 g/mol |
IUPAC Name |
[(2S)-2-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C34H53NO7S/c1-7-25-29-18-22(36)14-16-34(29,6)28-15-17-33(5)26(12-13-27(33)30(28)31(25)37)21(4)19-41-32(38)35-43(39,40)24-10-8-23(9-11-24)42-20(2)3/h8-11,20-22,25-31,36-37H,7,12-19H2,1-6H3,(H,35,38)/t21-,22-,25-,26-,27+,28+,29+,30+,31-,33-,34-/m1/s1 |
InChI Key |
JLMRPDFFAJUPGE-YVBUYISXSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)COC(=O)NS(=O)(=O)C5=CC=C(C=C5)OC(C)C)C)C)O |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)COC(=O)NS(=O)(=O)C5=CC=C(C=C5)OC(C)C)C)C)O |
Origin of Product |
United States |
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